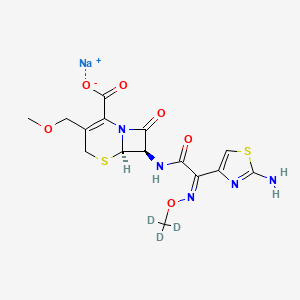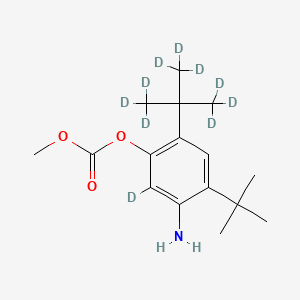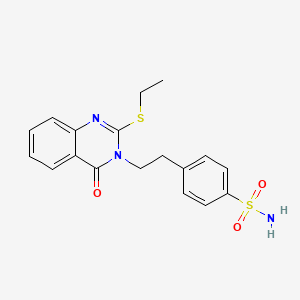![molecular formula C40H66N10O9 B12409042 (2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide” is a complex organic molecule with multiple functional groups, including amino, azido, methoxy, and oxo groups. This compound is likely to be of interest in various fields such as medicinal chemistry, biochemistry, and materials science due to its intricate structure and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and stereochemistry. Common synthetic routes may include:
Amino Acid Derivatives: Starting from amino acid derivatives to build the core structure.
Peptide Coupling: Using peptide coupling reagents to link amino acids and other building blocks.
Protecting Groups: Employing protecting groups to selectively react with specific functional groups.
Azide Introduction: Introducing the azido group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow chemistry for large-scale production.
Purification: Utilizing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Oxidation of amino groups to form nitro or oxo derivatives.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions at the methoxy or azido groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro or oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of the compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Protein Binding: Binding to proteins and altering their function or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peptides: Similar in structure due to the presence of amino acid residues.
Azido Compounds: Similar due to the presence of azido groups.
Methoxy Compounds: Similar due to the presence of methoxy groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C40H66N10O9 |
|---|---|
Molekulargewicht |
831.0 g/mol |
IUPAC-Name |
(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide |
InChI |
InChI=1S/C40H66N10O9/c1-11-24(4)35(49(8)40(56)33(26(6)46-47-42)45-39(55)34(23(2)3)48(7)32(52)22-59-43)30(57-9)21-31(51)50-19-15-18-29(50)36(58-10)25(5)38(54)44-28(37(41)53)20-27-16-13-12-14-17-27/h12-14,16-17,23-26,28-30,33-36H,11,15,18-22,43H2,1-10H3,(H2,41,53)(H,44,54)(H,45,55)/t24-,25+,26-,28-,29-,30+,33-,34-,35-,36+/m0/s1 |
InChI-Schlüssel |
LLOGCIOYKATPRI-BMYVGMLTSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)[C@H]([C@H](C)N=[N+]=[N-])NC(=O)[C@H](C(C)C)N(C)C(=O)CON |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)OC)OC)N(C)C(=O)C(C(C)N=[N+]=[N-])NC(=O)C(C(C)C)N(C)C(=O)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
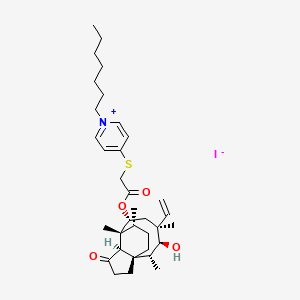



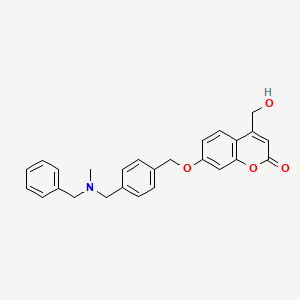
![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)
